L-threonine
Overview
Description
L-threonine is an essential amino acid that plays a crucial role in protein biosynthesis. It was the last of the 20 common proteinogenic amino acids to be discovered, identified in 1935 by William Cumming Rose . This compound is vital for human health as it supports immune function, liver health, and the synthesis of collagen and elastin . It is obtained from dietary sources such as meat, dairy products, and certain plant-based foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-threonine can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common synthetic route involves the aldol condensation of glycine and acetaldehyde, catalyzed by threonine aldolase . This reaction requires specific conditions such as pH control and temperature regulation to ensure high yield and stereoselectivity .
Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation using genetically engineered strains of bacteria such as Escherichia coli and Corynebacterium glutamicum . These microorganisms are optimized to overproduce this compound by manipulating metabolic pathways and enhancing the activity of key enzymes involved in its biosynthesis .
Chemical Reactions Analysis
Types of Reactions: L-threonine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form threonine aldehyde or reduced to produce threonine alcohol .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions, including specific pH levels and temperatures, to ensure the desired product formation .
Major Products: The major products formed from these reactions include β-hydroxy amino acids, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
L-threonine has a wide range of applications in scientific research and industry:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound is essential for protein synthesis and is involved in various metabolic pathways.
Medicine: It is used in parenteral nutrition solutions to support patients who cannot obtain sufficient nutrients orally.
Industry: this compound is added to animal feed to improve growth and feed efficiency in livestock.
Mechanism of Action
L-threonine is often compared with other amino acids such as serine and glycine due to their structural similarities and shared metabolic pathways . this compound is unique in its essentiality for humans, meaning it must be obtained from the diet, whereas serine and glycine can be synthesized endogenously .
Comparison with Similar Compounds
L-serine: Involved in the synthesis of phospholipids and neurotransmitters.
Glycine: Functions as a neurotransmitter and is a precursor for the synthesis of heme and purines.
L-threonate:
L-threonine’s unique role as an essential amino acid and its diverse applications in various fields highlight its importance in both health and industry.
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Record name | threonine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Threonine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82822-12-6 | |
Record name | Poly-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82822-12-6 | |
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DSSTOX Substance ID |
DTXSID2046412, DTXSID70893087 | |
Record name | L-Threonine | |
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Record name | DL-Threonine | |
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Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma | |
Record name | Threonine | |
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Record name | L-Threonine | |
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Record name | L-Threonine | |
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Solubility |
Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |
Record name | Threonine | |
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Record name | L-Threonine | |
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Record name | L-Threonine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
0.00000004 [mmHg] | |
Record name | Threonine | |
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Mechanism of Action |
L-Threonine is a precursor to the amino acids glycine and serine. It acts as a lipotropic in controlling fat build-up in the liver. May help combat mental illness and may be very useful in indigestion and intestinal malfunctions. Also, threonine prevents excessive liver fat. Nutrients are more readily absorbed when threonine is present., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/ | |
Record name | Threonine | |
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Color/Form |
Colorless crystals, Crystals | |
CAS No. |
72-19-5, 80-68-2, 7013-32-3 | |
Record name | L-Threonine | |
Source | CAS Common Chemistry | |
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Record name | (±)-Threonine | |
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Record name | Threonine [USAN:INN] | |
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Record name | Threonine, DL- | |
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Record name | Threonine | |
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Melting Point |
256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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